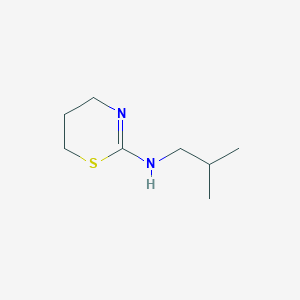

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as DMTS, is a thiazine derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.

Scientific Research Applications

Immune System Activation

Imiquimod and its analogues, including compounds similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, activate the immune system through localized induction of cytokines such as interferon-alpha, interferon-beta, and various interleukins. This immune response modifier class has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, without inherent antiviral or antiproliferative activity in vitro. These compounds, particularly imiquimod, have been used as topical agents to treat various skin disorders, infections, and neoplasms (Syed, 2001).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like amines, which are resistant to conventional degradation. These processes can efficiently degrade nitrogen-containing amino and azo compounds, often used in textile, agricultural, and chemical industries. Studies suggest that certain advanced oxidation processes, such as those involving ozone and Fenton processes, are highly reactive to amines, dyes, and pesticides, offering promising avenues for the degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Impact on Antioxidant Vitamins and Lipid Peroxidation

Research on synthetic compounds structurally similar to this compound, such as N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine (2-Amdz), indicates significant effects on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) in rats. These studies suggest that compounds like 2-Amdz induce stress, increase free radicals, and significantly decrease serum antioxidant vitamin levels (Karatas et al., 2005).

Organic Synthesis Applications

N-halo reagents, including N-halo amines, play a significant role in various organic functional group transformations such as oxidation reactions, halogenation of compounds, and acylation of alcohols, among others. These applications highlight the versatility of N-halo compounds, including those similar to this compound, in organic synthesis (Kolvari et al., 2007).

properties

IUPAC Name |

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLAMQPEIOABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NCCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)